molecular formula C19H38O3 B110906 Methyl 12-hydroxyoctadecanoate CAS No. 141-23-1

Methyl 12-hydroxyoctadecanoate

Cat. No. B110906
Key on ui cas rn: 141-23-1
M. Wt: 314.5 g/mol
InChI Key: RVWOWEQKPMPWMQ-UHFFFAOYSA-N
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Patent
US05723497

Procedure details

A 5-liter flask equipped with a stirrer, dropping funnel and reflux tube was charged with 28.5 g (0.75 mol) of LiAlH4 and 2 liters of tetrahydrofuran, to which a solution of 237.0 g (0.75 mol) of methyl 12-hydroxyoctadecanate in 1 liter of tetrahydrofuran was added dropwise over 5 hours with stirring. After completion of the dropping, the stirring was continued further for 1 hour at 65° C. After the reaction mixture was then cooled, 90 ml of a 5% aqueous solution of KOH were added with stirring. A salt precipitated was separated by filtration, and the resultant solution was concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel, thereby obtaining 185.7 g (yield: 86.6%) of 1,12-octadecanediol.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.6%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH:8]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](OC)=[O:20].[OH-].[K+]>O1CCCC1>[CH2:19]([OH:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH:8]([OH:7])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
237 g
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)OC)CCCCCC
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-liter flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux tube
ADDITION
Type
ADDITION
Details
was added dropwise over 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was then cooled
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A salt precipitated
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resultant solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCC(CCCCCC)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 185.7 g
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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